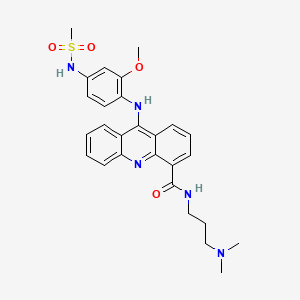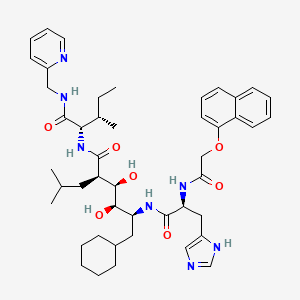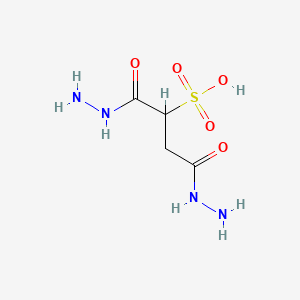
Sulphosuccinic acid hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulphosuccinic acid hydrazide is a chemical compound known for its versatile applications in various fields, including chemistry, biology, and industry. It is characterized by the presence of both sulfonic and hydrazide functional groups, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sulphosuccinic acid hydrazide can be synthesized through the reaction of succinic anhydride with hydrazine hydrate. The reaction typically involves heating the reactants in a suitable solvent, such as ethanol, under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods: Industrial production of this compound often involves continuous processing techniques to ensure high yield and purity. The use of advanced esterification and catalysis methods can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Sulphosuccinic acid hydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions to form hydrazones and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Aldehydes and ketones are typical reagents for nucleophilic substitution reactions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Hydrazones and Schiff bases.
Wissenschaftliche Forschungsanwendungen
Sulphosuccinic acid hydrazide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of sulphosuccinic acid hydrazide involves its interaction with various molecular targets. In biological systems, it can form hydrazone derivatives with aldehydes and ketones, which can then undergo further reactions to exert their effects. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Sulphosuccinic acid hydrazide can be compared with other similar compounds, such as:
Acyl hydrazides: These compounds also contain the hydrazide functional group and are used in the synthesis of various organic molecules.
Cyanoacetohydrazides: These compounds are versatile intermediates in the synthesis of heterocyclic compounds.
Uniqueness: this compound is unique due to the presence of both sulfonic and hydrazide groups, which provide it with distinct chemical properties and reactivity. This dual functionality makes it a valuable reagent in various chemical and biological applications .
Eigenschaften
CAS-Nummer |
82822-98-8 |
|---|---|
Molekularformel |
C4H10N4O5S |
Molekulargewicht |
226.21 g/mol |
IUPAC-Name |
1,4-dihydrazinyl-1,4-dioxobutane-2-sulfonic acid |
InChI |
InChI=1S/C4H10N4O5S/c5-7-3(9)1-2(4(10)8-6)14(11,12)13/h2H,1,5-6H2,(H,7,9)(H,8,10)(H,11,12,13) |
InChI-Schlüssel |
XAJCIJSHLSRMNK-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(=O)NN)S(=O)(=O)O)C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


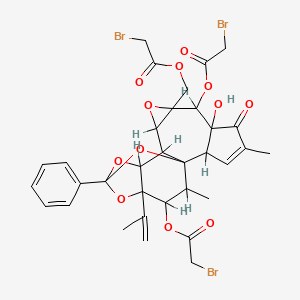
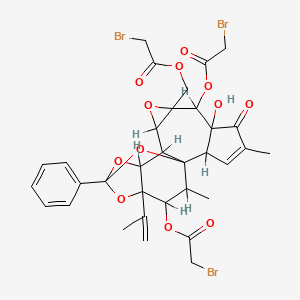
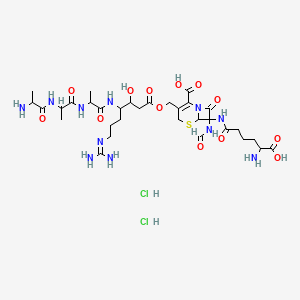

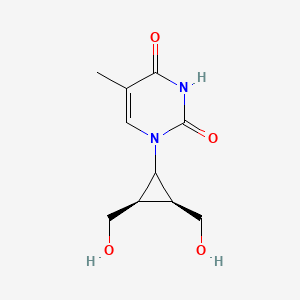

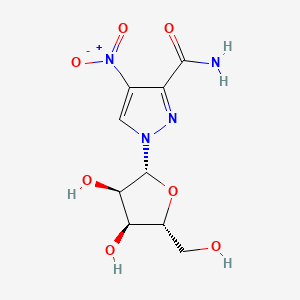
![2-[(5-Amino-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino]ethan-1-ol](/img/structure/B12795499.png)

